molecular formula C8HCl4F11O2 B1617425 3,5,7,8-Tetrachloroperfluorooctanoic acid CAS No. 2923-68-4

3,5,7,8-Tetrachloroperfluorooctanoic acid

Cat. No.: B1617425
CAS No.: 2923-68-4
M. Wt: 479.9 g/mol
InChI Key: YSPJDMQUTGFRFK-UHFFFAOYSA-N
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Description

3,5,7,8-Tetrachloroperfluorooctanoic acid is a synthetic compound with the molecular formula C8HCl4F11O2 and a molecular weight of 479.89 g/mol . It is characterized by the presence of both chlorine and fluorine atoms, making it a member of the perfluorinated compounds family. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications.

Preparation Methods

The synthesis of 3,5,7,8-Tetrachloroperfluorooctanoic acid typically involves the chlorination and fluorination of octanoic acid derivatives. The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

3,5,7,8-Tetrachloroperfluorooctanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5,7,8-Tetrachloroperfluorooctanoic acid has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving perfluorinated compounds and their environmental impact.

    Biology: Research on its biological effects helps in understanding the toxicity and bioaccumulation of perfluorinated compounds.

    Medicine: Studies on its interaction with biological molecules provide insights into the potential health risks associated with exposure to perfluorinated compounds.

    Industry: It is used in the development of materials with high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3,5,7,8-Tetrachloroperfluorooctanoic acid involves its interaction with various molecular targets. The compound’s high stability and resistance to degradation allow it to persist in the environment and biological systems. It can bind to proteins and other biomolecules, potentially disrupting normal cellular functions and leading to toxic effects .

Comparison with Similar Compounds

3,5,7,8-Tetrachloroperfluorooctanoic acid can be compared with other perfluorinated compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). While all these compounds share similar stability and resistance to degradation, this compound is unique due to the presence of both chlorine and fluorine atoms, which may influence its reactivity and interaction with biological systems .

Similar compounds include:

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorobutanesulfonic acid (PFBS)
  • Perfluorohexanesulfonic acid (PFHxS)

These compounds are often studied together to understand their environmental and health impacts.

Properties

IUPAC Name

3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4F11O2/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPJDMQUTGFRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl4F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880187
Record name 3,5,7,8-Tetrachloroperfluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2923-68-4
Record name 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluoroctanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2923-68-4
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Record name 3,5,7,8-Tetrachloroperfluorooctanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7,8-Tetrachloroperfluorooctanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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